REACTION_SMILES
|
[CH3:18][OH:19].[CH3:20][C:21](=[O:22])[OH:23].[N:14](=[O:15])[O-:16].[NH2:1][c:2]1[cH:3][c:4]([CH3:13])[n:5][n:6]1-[c:7]1[n:8][cH:9][cH:10][cH:11][cH:12]1.[Na+:17]>>[NH2:1][c:2]1[c:3]([N:14]=[O:15])[c:4]([CH3:13])[n:5][n:6]1-[c:7]1[n:8][cH:9][cH:10][cH:11][cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=N[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(N)n(-c2ccccn2)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1nn(-c2ccccn2)c(N)c1N=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |